![molecular formula C21H34N2O2 B12603036 N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine CAS No. 918544-38-4](/img/structure/B12603036.png)
N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its piperidine ring, which is substituted with tetraethyl groups and a phenylethoxy group, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,2,6,6-tetraethylpiperidine with 1-phenylethanol under specific conditions to form the intermediate compound. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine
- N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]amine
Uniqueness
N-[2,2,6,6-Tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
918544-38-4 |
|---|---|
Formule moléculaire |
C21H34N2O2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
N-[2,2,6,6-tetraethyl-1-(1-phenylethoxy)piperidin-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C21H34N2O2/c1-6-20(7-2)15-19(22-24)16-21(8-3,9-4)23(20)25-17(5)18-13-11-10-12-14-18/h10-14,17,24H,6-9,15-16H2,1-5H3 |
Clé InChI |
CCABHVDODGZOAL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(=NO)CC(N1OC(C)C2=CC=CC=C2)(CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
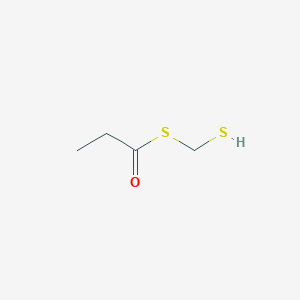
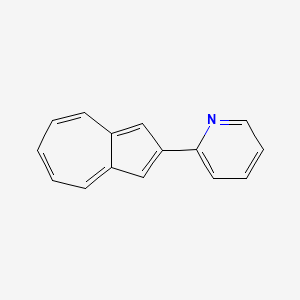
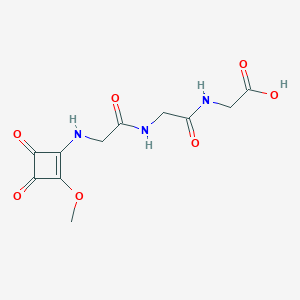
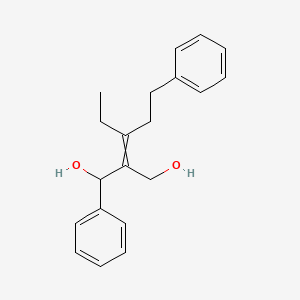
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)

![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)
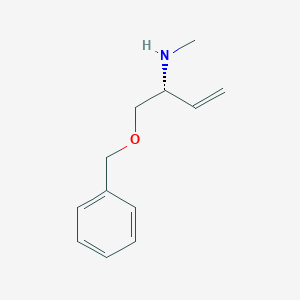
![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)

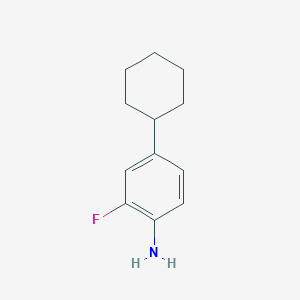
![1-[(6-Chloropyridin-3-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12603034.png)
![Benzenamine, 2-fluoro-N-[1-(2-thienyl)ethylidene]-](/img/structure/B12603039.png)
